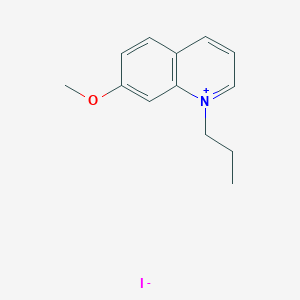![molecular formula C19H29NO2 B14304727 2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine CAS No. 112537-91-4](/img/structure/B14304727.png)
2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine: is an organic compound belonging to the piperidine class. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tetramethyl groups and a trimethylbenzoyl group. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with 2,4,6-Trimethylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can also occur, especially at the carbonyl group of the trimethylbenzoyl moiety.
Substitution: The compound can participate in substitution reactions, where the trimethylbenzoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Products include oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound, often with the carbonyl group converted to an alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes.
Biology: The compound has applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. It is used as a probe to investigate the activity of certain enzymes.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It is studied for its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry: In the industrial sector, the compound is used in the production of polymers and other materials. It acts as a stabilizer and additive in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The piperidine ring and the trimethylbenzoyl group play crucial roles in these interactions, facilitating binding and subsequent biological effects.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the trimethylbenzoyl group.
2,2,6,6-Tetramethyl-4-piperidone: Another similar compound with a ketone group instead of the trimethylbenzoyl group.
1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethylpiperidine: A compound with a hydroxyl group, used in different chemical reactions.
Uniqueness: 2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine is unique due to the presence of the trimethylbenzoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
112537-91-4 |
|---|---|
Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-1-yl) 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C19H29NO2/c1-13-11-14(2)16(15(3)12-13)17(21)22-20-18(4,5)9-8-10-19(20,6)7/h11-12H,8-10H2,1-7H3 |
InChI Key |
TUYNUWAYVJFFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)ON2C(CCCC2(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


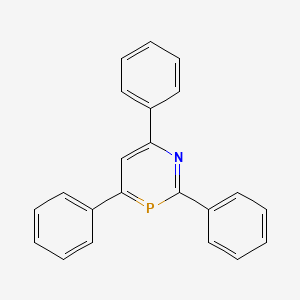
![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
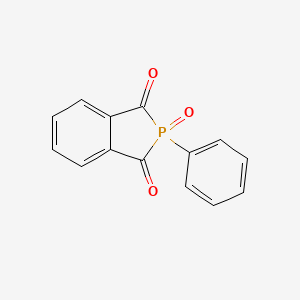
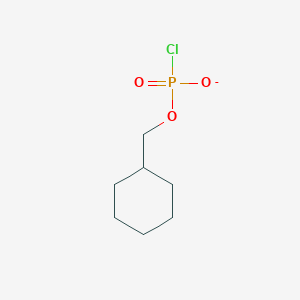
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
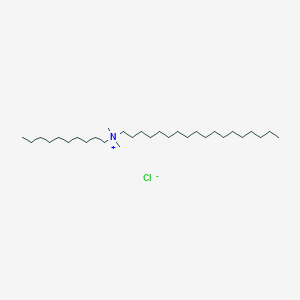
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
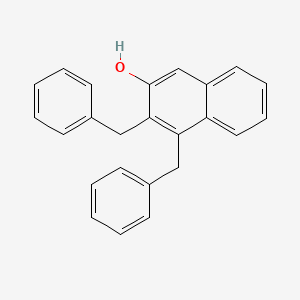
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)

